molecular formula C14H20O9 B1354800 (3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate CAS No. 306960-25-8

(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate

Cat. No.: B1354800
CAS No.: 306960-25-8
M. Wt: 332.3 g/mol
InChI Key: RVXADQSOQHONLK-MVWAYNQESA-N
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Description

(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate, also known as 1,2,3,5-tetra-O-acetyl-D-ribofuranose, is a derivative of ribose, a crucial sugar in the biochemistry of living organisms. This compound is characterized by its tetrahydrofuran ring structure, which is substituted with acetoxymethyl and methyl groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate typically involves the acetylation of D-ribose. The process begins with the protection of the hydroxyl groups of D-ribose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions to prevent degradation of the sugar .

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various acetylated derivatives, alcohols, and substituted tetrahydrofuran compounds .

Scientific Research Applications

(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is utilized in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.

    Industry: It is employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate involves its interaction with specific enzymes and receptors in biological systems. The acetoxy groups facilitate its binding to active sites, where it undergoes hydrolysis to release active metabolites. These metabolites then participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose
  • 1,2,3,4-tetra-O-acetyl-α-D-glucopyranose
  • 1,2,3,4-tetra-O-acetyl-β-D-xylopyranose

Uniqueness

(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and biological activity. Its ability to undergo selective reactions and form specific products makes it valuable in targeted synthesis and research applications .

Properties

IUPAC Name

[(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-7(15)19-6-11-12(20-8(2)16)14(5,23-10(4)18)13(22-11)21-9(3)17/h11-13H,6H2,1-5H3/t11-,12-,13?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXADQSOQHONLK-MVWAYNQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)(C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@](C(O1)OC(=O)C)(C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444181
Record name 1,2,3,5-Tetra-O-acetyl-2-C-methyl-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306960-25-8
Record name 1,2,3,5-Tetra-O-acetyl-2-C-methyl-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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